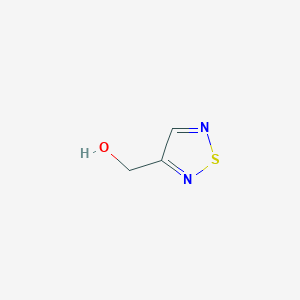
3-Chloroadamantane-1-carbonitrile
Overview
Description
3-Chloroadamantane-1-carbonitrile is a chemical compound with the molecular formula C11H14ClN . It is a derivative of adamantane, a type of diamondoid . Diamondoids are intriguing carbon-based nanomaterials with interesting chemical, mechanical, and opto-electronic properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a chlorine atom and a carbonitrile group attached to an adamantane core . Adamantane is the simplest representative of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .Scientific Research Applications
Synthesis and Structural Analysis
- 3-Chloroadamantane-1-carbonitrile and similar compounds are used in chemical synthesis and structural analysis. For instance, the synthesis and X-ray analysis of closely related compounds have been conducted, revealing insights into their structural characteristics and spectroscopic behavior (Jukić et al., 2010). Such analyses are crucial for understanding the chemical and physical properties of these compounds.
Chemical Reactivity Studies
- Research on the chemical reactivity of compounds similar to this compound has been performed. This includes studies on their reactions with various nucleophilic reagents, leading to the creation of different heterocyclic systems. These studies are essential for exploring the potential applications of these compounds in various chemical reactions and syntheses (Ibrahim & El-Gohary, 2016).
Antimicrobial and Anticancer Applications
- Some derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The exploration of these properties is significant for the development of new therapeutic agents (Márquez et al., 2015).
Photovoltaic and Optoelectronic Applications
- Investigations into the photovoltaic and optoelectronic properties of derivatives similar to this compound have been conducted. These studies are pivotal for advancing the use of such compounds in the fabrication of organic–inorganic photodiode devices and other optoelectronic applications (Zeyada et al., 2016).
High Explosive Materials
- Certain carbonitrile derivatives, including those related to this compound, have been evaluated for their use in insensitive high explosives. Such research is crucial for developing safer and more effective explosive materials (Snyder et al., 2017).
Chemical Synthesis and Reactions
- The compound has been used in various chemical synthesis and reaction studies. This includes exploring its reactivity under different conditions to synthesize novel compounds with potential practical applications (Khusnutdinov et al., 2012).
Future Directions
properties
IUPAC Name |
3-chloroadamantane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGYYUWQZAELJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231834 | |
| Record name | 3-Chlorotricyclo[3.3.1.13,7]decane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90812-27-4 | |
| Record name | 3-Chlorotricyclo[3.3.1.13,7]decane-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90812-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorotricyclo[3.3.1.13,7]decane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroadamantane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-(chloromethyl)phenyl]acetamide](/img/structure/B3389054.png)

![4-[(Ethylsulfanyl)methyl]aniline](/img/structure/B3389065.png)


![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid](/img/structure/B3389099.png)